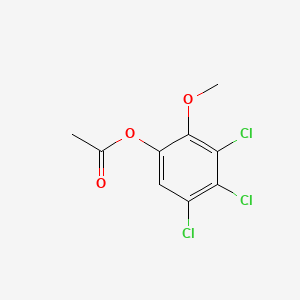
Phenol, 3,4,5-trichloro-2-methoxy-, acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 3,4,5-trichloro-2-methoxy-, acetate is a chlorinated phenolic compound with the molecular formula C9H7Cl3O3 This compound is characterized by the presence of three chlorine atoms and a methoxy group attached to the phenol ring, along with an acetate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 3,4,5-trichloro-2-methoxy-, acetate typically involves the chlorination of phenol followed by methoxylation and acetylation. The process can be summarized as follows:
Chlorination: Phenol is chlorinated using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) to introduce chlorine atoms at the 3, 4, and 5 positions.
Methoxylation: The chlorinated phenol is then reacted with methanol in the presence of a base such as sodium hydroxide (NaOH) to introduce the methoxy group at the 2 position.
Acetylation: Finally, the methoxylated compound is acetylated using acetic anhydride in the presence of a catalyst such as pyridine to form the acetate ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of advanced separation techniques such as distillation and crystallization is also employed to purify the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Phenol, 3,4,5-trichloro-2-methoxy-, acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the compound to its corresponding hydroquinone derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the chlorine atoms or the methoxy group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as bromine (Br2) and nitric acid (HNO3) are used for electrophilic substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted phenolic compounds depending on the reagents used.
Applications De Recherche Scientifique
Phenol, 3,4,5-trichloro-2-methoxy-, acetate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of Phenol, 3,4,5-trichloro-2-methoxy-, acetate involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit the activity of certain enzymes by binding to their active sites, leading to the disruption of metabolic pathways. The presence of chlorine atoms and the methoxy group enhances its reactivity and binding affinity to biological targets.
Comparaison Avec Des Composés Similaires
Phenol, 3,4,5-trichloro-2-methoxy-, acetate can be compared with other similar compounds such as:
Phenol, 2,4,5-trichloro-: Similar structure but lacks the methoxy and acetate groups.
Phenol, 4-methoxy-, acetate: Similar structure but lacks the chlorine atoms.
Phenol, 2,3,5,6-tetrachloro-4-methoxy-: Contains additional chlorine atoms and a methoxy group.
Uniqueness
The unique combination of chlorine atoms, methoxy group, and acetate ester in this compound gives it distinct chemical properties and reactivity compared to its analogs. This makes it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
85430-21-3 |
|---|---|
Formule moléculaire |
C9H7Cl3O3 |
Poids moléculaire |
269.5 g/mol |
Nom IUPAC |
(3,4,5-trichloro-2-methoxyphenyl) acetate |
InChI |
InChI=1S/C9H7Cl3O3/c1-4(13)15-6-3-5(10)7(11)8(12)9(6)14-2/h3H,1-2H3 |
Clé InChI |
LQAOAEFNWDLHIO-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=CC(=C(C(=C1OC)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(Butanoylsulfanyl)ethyl]-1,3-dimethylpiperidin-1-ium iodide](/img/structure/B14427602.png)
![7-Hydroxy-8-iodo-5-[(3-methylbut-2-en-1-yl)oxy]-2H-1-benzopyran-2-one](/img/structure/B14427618.png)
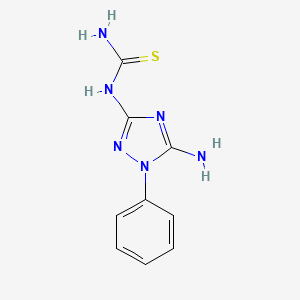
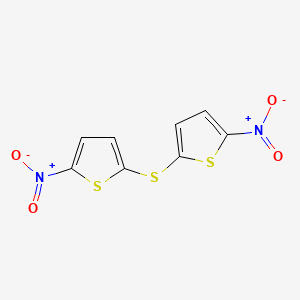
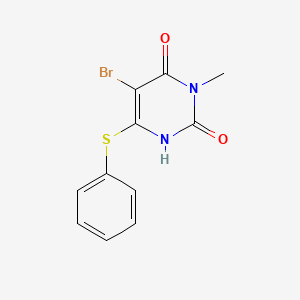
![Methyl 8-methoxy-7-methyl-3-oxo-5,6-dihydrobenzo[f]chromene-2-carboxylate](/img/structure/B14427626.png)
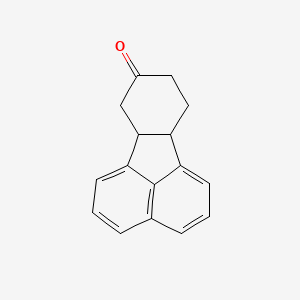
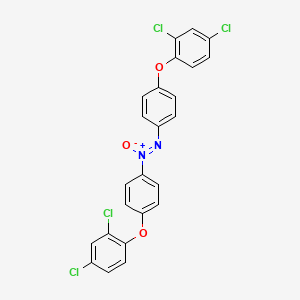

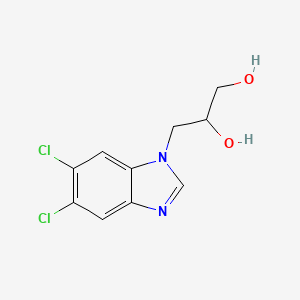
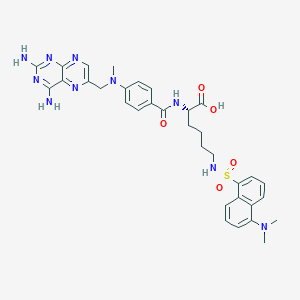
![2,2'-(Bicyclo[4.2.0]octane-2,5-diylidene)dipropanedinitrile](/img/structure/B14427666.png)
![[(2R,5R)-5-methyloxan-2-yl]methanol](/img/structure/B14427671.png)
![2,4-Dichloro-1-[(octan-2-yl)oxy]benzene](/img/structure/B14427672.png)
